4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

Synthetic Chemistry Fluorescent Probe Synthesis Biochemistry Tools

This compound is the essential synthetic intermediate for Monobromobimane (M525000), a widely used thiol-reactive fluorescent probe. The 4-chloro substituent is the critical functional handle for the base-mediated dimerization that forms the bimane core; non-chlorinated analogs (e.g., 3,4-dimethyl-2-pyrazolin-5-one, CAS 6628-22-0) cannot undergo this reaction. Required for any lab producing Monobromobimane or developing next-generation bimane-based sensors. Procure high-purity ≥98% product for consistent synthetic results.

Molecular Formula C5H7ClN2O
Molecular Weight 146.57 g/mol
CAS No. 68654-32-0
Cat. No. B048198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
CAS68654-32-0
Synonyms4-Chloro-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one
Molecular FormulaC5H7ClN2O
Molecular Weight146.57 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C1(C)Cl
InChIInChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9)
InChIKeyWUNZPENTCVRFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 750 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (CAS 68654-32-0): Product Baseline and Key Characteristics


4-Chloro-3,4-dimethyl-2-pyrazolin-5-one is a heterocyclic compound with the molecular formula C5H7ClN2O and a molecular weight of 146.57 g/mol . It belongs to the pyrazolone class, characterized by a pyrazoline core with a chlorine atom and two methyl groups at the 3 and 4 positions . The compound has a reported melting point of 56 °C, a predicted density of 1.41±0.1 g/cm³, and a predicted pKa of 11.23±0.60 . It is primarily documented as a key intermediate in the synthesis of Monobromobimane (M525000), a thiol-reactive fluorescent probe [1].

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (68654-32-0): Why Simple In-Class Substitution is Not Possible


Substituting 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one with a generic pyrazolone is not feasible for its primary application as a synthetic precursor to Monobromobimane. The specific chlorination at the 4-position is the essential functional handle for the subsequent base-mediated dimerization to form the bimane core [1]. Replacing it with a non-chlorinated analog, such as 3,4-dimethyl-2-pyrazolin-5-one (CAS 6628-22-0), would completely halt the critical reaction pathway. Similarly, analogs with different substitution patterns would lead to undesired side products and fail to yield the specific syn-bimane isomer required for the final fluorescent probe [2]. This reaction-specific structural requirement means the compound's utility cannot be generalized to the broader pyrazolone class.

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (68654-32-0): Quantifiable Evidence for Scientific Selection


Reaction Yield for the Synthesis of Monobromobimane via 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

In the synthesis of Monobromobimane (M525000), a critical thiol-reactive fluorescent probe, 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one serves as an essential intermediate. The process involves the chlorination of 3,4-dimethyl-2-pyrazolin-5-one to yield the target compound, followed by a base-mediated dimerization to form the syn-bimane scaffold [1]. While the overall yield for the two-step sequence from the starting 3,4-dimethyl-2-pyrazolin-5-one to the syn-bimane is not quantified in the provided sources, the yield for the specific chlorination step is reported as 73.1% using chlorine gas in 1,2-dichloroethane . This establishes a defined, quantifiable baseline for the efficiency of this key step in a specific reaction pathway. The comparator, 3,4-dimethyl-2-pyrazolin-5-one (the non-chlorinated analog), is not a suitable substitute as it would not undergo the required dimerization to form the bimane core.

Synthetic Chemistry Fluorescent Probe Synthesis Biochemistry Tools

Differential Utility: Functional Group Enables Specific Fluorescent Probe Synthesis

The primary differentiating feature of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one is its chlorine substituent, which is the functional group that allows for the synthesis of Monobromobimane. This compound is a specific thiol-alkylating agent that, upon reaction with thiols, displaces bromine and produces a fluorescent tag with an emission maximum (λem) of 478 nm [1]. Its alkylating properties are comparable to iodoacetamide, but it offers the distinct advantage of a direct fluorescent readout [2]. This application is unique to this synthetic pathway. In contrast, the parent compound, 3,4-dimethyl-2-pyrazolin-5-one, lacks this reactive handle and cannot be used to generate this class of widely used fluorescent probes. Other pyrazolones with different substitution patterns may have other utilities, but none can substitute for this compound in the specific synthesis of Monobromobimane.

Chemical Biology Fluorescent Probes Thiol Detection

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (68654-32-0): Best-Fit Research and Industrial Application Scenarios


Synthesis of Monobromobimane (mBBr) for Thiol Detection

This is the primary, evidence-supported application for 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one. It is an essential intermediate in the well-established synthetic route to Monobromobimane (M525000) . Monobromobimane is a widely used fluorescent probe for detecting and quantifying biological thiols, including glutathione and protein sulfhydryl groups, in cells and tissues [1]. The chlorinated intermediate is critical for forming the central bimane ring system that confers the dye's fluorescent properties. Procurement of this compound is therefore essential for any laboratory or manufacturing process aiming to produce this specific, high-demand biochemical tool.

Development of Novel Bimane-Based Fluorescent Dyes and Sensors

Beyond the classic Monobromobimane, the 4-chloro intermediate can serve as a starting point for synthesizing a broader library of bimane derivatives. Research has shown that modifications to the bimane scaffold can yield sensors with tunable properties, such as the detection of cobalt ions with a limit of detection of 0.60 nM . As the synthesis of the core syn-bimane structure is dependent on the chlorinated precursor, this compound is a key enabling material for laboratories engaged in the development of next-generation fluorescent probes and supramolecular sensors .

Synthetic Chemistry Research on Heterocyclic Scaffolds

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one represents a densely functionalized heterocyclic building block, featuring a reactive chlorine atom and a carbonyl group on a pyrazoline ring [2]. Its value in fundamental research lies in its use as a model substrate for exploring regioselective substitution reactions, cycloadditions, and other transformations on the pyrazolone core. The compound's commercial availability and well-defined physicochemical properties (e.g., melting point of 56 °C, density of 1.41 g/cm³) make it a practical and reliable starting material for methodology studies and the synthesis of diverse chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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